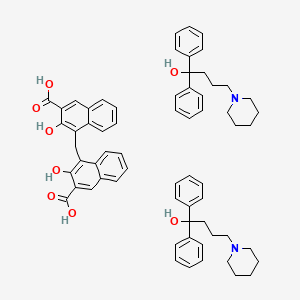
Diphenidol pamoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenidol pamoate is a compound derived from diphenidol, a muscarinic antagonist employed as an antiemetic and antivertigo agent. This compound is not marketed in the United States or Canada but has found applications in other regions for its therapeutic properties. The compound is known for its ability to control nausea and vomiting, particularly in conditions such as Meniere’s disease and postoperative states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenidol involves the alkylation of 1-bromo-3-chloropropane with piperidine to form 3-piperidinopropyl chloride. This intermediate then undergoes a Grignard reaction with benzophenone to yield the benzhydrol, which is subsequently converted to diphenidol . The preparation of diphenidol pamoate involves the reaction of diphenidol with pamoic acid under suitable conditions to form the pamoate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Diphenidol pamoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Diphenidol pamoate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying muscarinic antagonists and their interactions with receptors.
Biology: Investigated for its effects on the vestibular system and its potential to modulate neurotransmitter release.
Medicine: Employed in the treatment of vertigo and nausea, particularly in conditions like Meniere’s disease and postoperative states
Mechanism of Action
The mechanism by which diphenidol pamoate exerts its effects involves its action as a muscarinic antagonist. It interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4, to inhibit their activity. This action diminishes vestibular stimulation and depresses labyrinthine function, thereby controlling nausea and vomiting. Additionally, this compound may act on the medullary chemoreceptive trigger zone to exert its antiemetic effects .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another muscarinic antagonist used to treat motion sickness and postoperative nausea.
Meclizine: An antihistamine with antiemetic properties, commonly used for vertigo and motion sickness.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.
Uniqueness of Diphenidol Pamoate
This compound is unique in its specific interaction with multiple muscarinic receptor subtypes, providing a broad spectrum of antiemetic and antivertigo effects. Unlike some other compounds, it does not exhibit significant sedative or tranquilizing properties, making it suitable for patients who need to avoid such side effects .
Properties
CAS No. |
7491-12-5 |
|---|---|
Molecular Formula |
C65H70N2O8 |
Molecular Weight |
1007.3 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1,1-diphenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C23H16O6.2C21H27NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-2,4-7,11-14,23H,3,8-10,15-18H2 |
InChI Key |
VKPDUGDKKSRHPC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Key on ui other cas no. |
26363-46-2 7491-12-5 |
Synonyms |
Cefadol Cephadol difenidol diphenidol diphenidol hydrochloride diphenidol hydrochloride, alpha-(14)C-labeled diphenidol pamoate Normavom Vontrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















